molecular formula C10H11Cl2N3 B065837 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole CAS No. 176161-55-0

5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole

Cat. No.: B065837
CAS No.: 176161-55-0
M. Wt: 244.12 g/mol
InChI Key: UJZLEUQGTILGOG-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole: is a chemical compound known for its significant biological activity It is a derivative of benzimidazole, a class of compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole typically involves the reaction of 5,6-dichloro-1H-benzimidazole with isopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: 2,3-dichloro-5,6-dicyanobenzoquinone in an organic solvent.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized benzimidazole derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related studies.

Medicine: This compound has been explored for its antiviral properties. It has shown potential in inhibiting the replication of certain viruses, making it a subject of interest in antiviral drug development.

Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole involves the inhibition of specific enzymes. For example, it has been shown to inhibit viral protein kinase UL97, which is crucial for the replication of certain viruses. By blocking this enzyme, the compound prevents the phosphorylation of downstream viral proteins, thereby inhibiting viral replication.

Comparison with Similar Compounds

  • 5,6-Dichloro-2-methylbenzimidazole
  • 2,3-Dichloro-5,6-dicyanobenzoquinone
  • 5,6-Dichloro-1H-benzimidazole

Comparison: Compared to its similar compounds, 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole is unique due to its isopropylamino group, which imparts distinct biological activity. This structural difference allows it to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5,6-dichloro-N-propan-2-yl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3/c1-5(2)13-10-14-8-3-6(11)7(12)4-9(8)15-10/h3-5H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZLEUQGTILGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629442
Record name 5,6-Dichloro-N-(propan-2-yl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176161-55-0
Record name 5,6-Dichloro-N-(propan-2-yl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloro-N-isopropyl-1H-benzo[d]imidazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5,6-Dichloro-1,2-phenylenediamine (200.0 g, 1.13 mol), isopropyl isothiocyanate (122.0 g, 1.21 mol), 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (622.0 g, 1.47 mol) and pyridine (4 L) were used according to general procedure I. The product was recrystallized from acetonitrile to give 184 g (67%) of a brown solid. Analytical data were consistent with those reported above.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
622 g
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

5,6-Dichloro-1,2-phenylenediamine (0.61 g, 3.4 mmol), and isopropyl isothiocyanate (0.39 g, 3.8 mmol) were combined in anhydrous pyridine (10 mL) and were heated to 80° C. for 15 min. Dicyclohexylcarbodiimide (1.06 g, 5.14 mmol) was then added and the resulting mixture was allowed to stir at 100° C. for 5 h. Toluene (30 mL) was added and the mixture was concentrated by rotary evaporation leaving a brown residue. The product was further purified by silica gel chromatography using 6.5:3:0.5 ethyl acetate/hexane/triethylamine to afford a gummy solid which was recrystallised from acetonitrile to give 0.46 g (60%) of a tan solid; m.p. 218-220° C.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
60%

Synthesis routes and methods III

Procedure details

5,6-Dichloro-1,2-phenylenediamine (0.61 g, 3.4 mmol), isopropyl isothiocyanate (0.39 g, 3.8 mmol), dicyclohexyl carbodiimide (1.06 g, 5.14 mmol) and pyridine (10 L) were used according to general procedure I. The product was recrystallized from acetonitrile to afford a tan solid (0.46 g, 60%); m.p. 218-220° C.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Four
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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